Bornelone, (3Z,5Z)-
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Overview
Description
Bornelone, (3Z,5Z)- is a compound with the molecular formula C14H20O and a molecular weight of 204.308. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its unique stereochemistry, having two defined stereocenters and two E/Z centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bornelone, (3Z,5Z)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-penten-2-one with 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of Bornelone, (3Z,5Z)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Bornelone, (3Z,5Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Bornelone, (3Z,5Z)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bornelone, (3Z,5Z)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Bornelone, (3Z,5Z)- can be compared with other similar compounds such as:
Bornelone, (3E,5Z)-: Differing in stereochemistry, which can affect its reactivity and applications.
3-Penten-2-one derivatives: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of Bornelone, (3Z,5Z)- lies in its specific stereochemistry and the resulting properties, making it valuable for certain applications where other compounds may not be as effective .
Properties
CAS No. |
93752-01-3 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |
InChI |
InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1 |
InChI Key |
WDMFHQNUSVLQMS-WXIIKRRVSA-N |
Isomeric SMILES |
CC(=O)/C=C\C=C/1\[C@H]2CC[C@H](C2)C1(C)C |
Canonical SMILES |
CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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